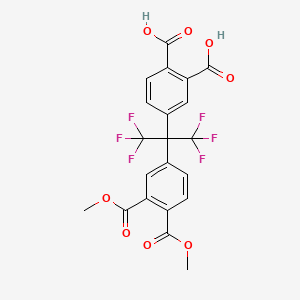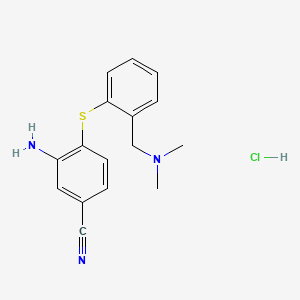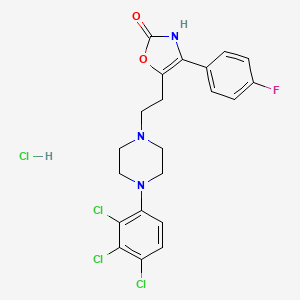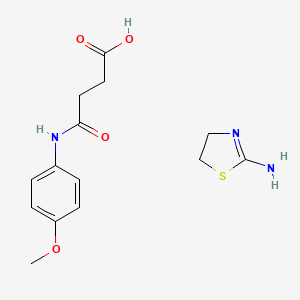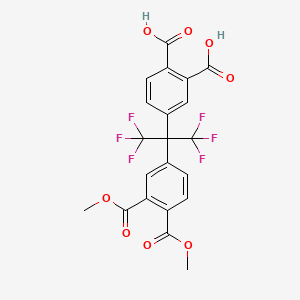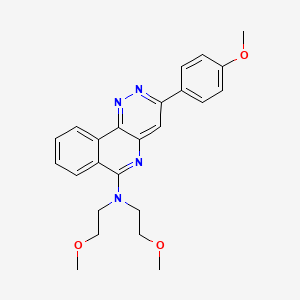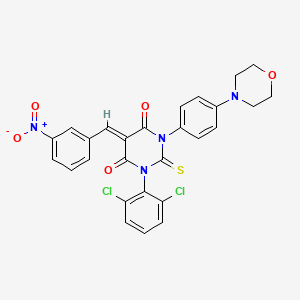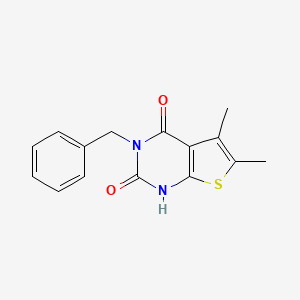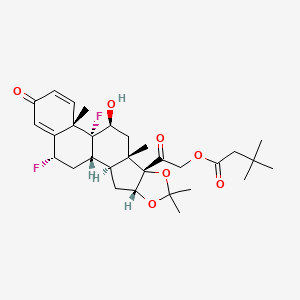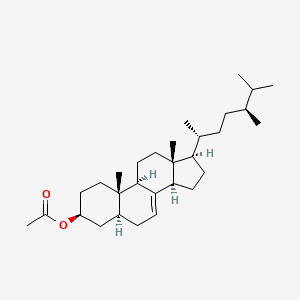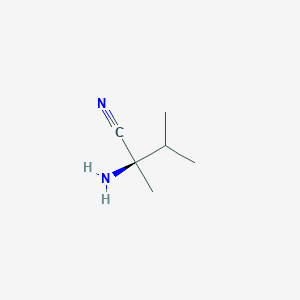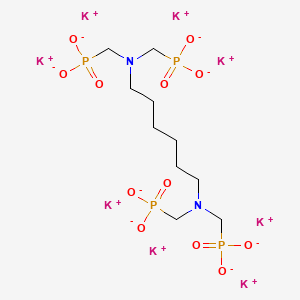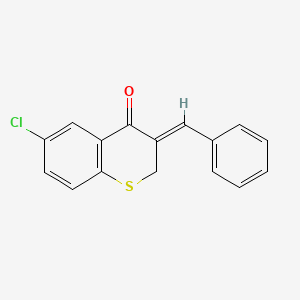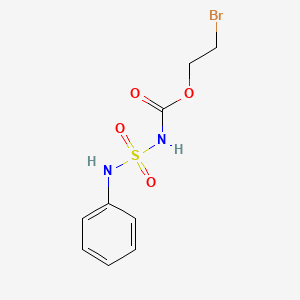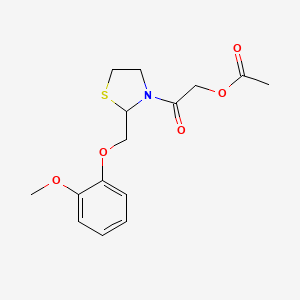
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thiol with an amine to form the thiazolidine ring. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable catalyst.
Introduction of the Acetyloxy Group: The next step involves the acetylation of the thiazolidine ring to introduce the acetyloxy group. This is typically achieved using acetic anhydride in the presence of a base, such as pyridine, to facilitate the reaction.
Attachment of the Methoxyphenoxy Group: The final step involves the introduction of the methoxyphenoxy group through an etherification reaction. This is typically carried out using a suitable phenol derivative and a strong base, such as sodium hydride, to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and efficiency.
化学反应分析
Types of Reactions
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazolidine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl groups in the acetyloxy and methoxyphenoxy moieties. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group. Common nucleophiles include halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted thiazolidine derivatives.
科学研究应用
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including the production of polymers and coatings.
作用机制
The mechanism of action of 3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetyloxy and methoxyphenoxy groups play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules. The thiazolidine ring also contributes to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
相似化合物的比较
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: This compound also contains a thiazolidine ring but lacks the acetyloxy and methoxyphenoxy groups. It is commonly used in the synthesis of pharmaceuticals, particularly antidiabetic drugs.
2-(2-Methoxyphenoxy)acetic acid: This compound contains the methoxyphenoxy group but lacks the thiazolidine ring. It is used as an intermediate in the synthesis of various organic compounds.
Acetylthiazolidine: This compound contains the thiazolidine ring and an acetyl group but lacks the methoxyphenoxy group. It is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both acetyloxy and methoxyphenoxy groups, along with the thiazolidine ring, makes it a versatile compound with a wide range of uses in scientific research and industry.
属性
CAS 编号 |
161364-55-2 |
|---|---|
分子式 |
C15H19NO5S |
分子量 |
325.4 g/mol |
IUPAC 名称 |
[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H19NO5S/c1-11(17)20-9-14(18)16-7-8-22-15(16)10-21-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 |
InChI 键 |
XWRJIIVUYJZKBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(=O)N1CCSC1COC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


